molecular formula C17H19NO4S B3014341 (E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1445769-35-6

(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B3014341
CAS RN: 1445769-35-6
M. Wt: 333.4
InChI Key: PPSSZGBGHBWPBD-UHFFFAOYSA-N
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Description

(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Structure and Spectral Analysis

Research has focused on the structural elucidation and spectral analysis of furan derivatives, which are crucial for understanding their chemical properties and potential applications. For instance, the detailed analysis of fused cyclobutane-naphthofuran derivatives, including their NMR spectra assignments, provides foundational knowledge for further exploration of similar compounds (Cvijin, Marinić, & Šindler-Kulyk, 1998).

Photochemical Reactions

Furan derivatives undergo interesting photochemical reactions, leading to new cyclobutane derivatives. These reactions are pivotal in the synthesis of complex organic molecules and understanding the photodimerization processes of furan compounds (Škorić, Marinić, & Šindler-Kulyk, 2004).

Biological Activities

The antimicrobial properties of substituted furansulfonamide compounds have been investigated, with some derivatives showing moderate to promising microbial inhibitions. This research contributes to the development of new antimicrobial agents and expands the understanding of the biological applications of furan derivatives (Desmukh et al., 2019).

Crystal Structure Interactions

Studies on benzenesulfonamide derivatives with furan components have revealed insights into their crystal structures and intermolecular interactions. Such research aids in the design and development of compounds with desired physical and chemical properties (Bats, Frost, & Hashmi, 2001).

Application in Solar Cells

The incorporation of furan derivatives in dye-sensitized solar cells has been explored, demonstrating how the choice of conjugated linkers can significantly affect device performance. This research is vital for the advancement of solar energy technologies (Kim et al., 2011).

properties

IUPAC Name

(E)-N-[4-(furan-2-yl)-4-oxobutan-2-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-5-7-15(8-6-13)9-11-23(20,21)18-14(2)12-16(19)17-4-3-10-22-17/h3-11,14,18H,12H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSZGBGHBWPBD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide

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